2-(4-Phenylpiperazin-1-yl)pyridin-3-amine
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Overview
Description
2-(4-Phenylpiperazin-1-yl)pyridin-3-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound consists of a pyridine ring substituted with a phenylpiperazine moiety, making it a versatile molecule for medicinal chemistry and other scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenylpiperazin-1-yl)pyridin-3-amine typically involves the reaction of N-phenylpiperazine with 2-chloro-5-nitropyridine. This reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the piperazine group. The resulting intermediate is then reduced to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include optimization steps to enhance yield and purity, such as controlled reaction temperatures and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(4-Phenylpiperazin-1-yl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary amines.
Scientific Research Applications
2-(4-Phenylpiperazin-1-yl)pyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for designing acetylcholinesterase inhibitors, which are potential treatments for Alzheimer’s disease.
Cancer Research: The compound has shown anticancer activities against prostate cancer cells.
Neuroscience: It is studied for its potential effects on neurotransmitter systems, particularly in the context of neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 2-(4-Phenylpiperazin-1-yl)pyridin-3-amine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action is beneficial in conditions like Alzheimer’s disease, where cholinergic deficits are prominent.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also acts as an acetylcholinesterase inhibitor and has been studied for Alzheimer’s disease.
6-(4-Phenylpiperazin-1-yl)pyridin-3-ylamine: Known for its anticancer properties, particularly against prostate cancer cells.
Uniqueness
2-(4-Phenylpiperazin-1-yl)pyridin-3-amine stands out due to its dual role in both neurodegenerative and cancer research. Its ability to inhibit acetylcholinesterase selectively, combined with its anticancer potential, makes it a unique and valuable compound for diverse scientific investigations.
Properties
IUPAC Name |
2-(4-phenylpiperazin-1-yl)pyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4/c16-14-7-4-8-17-15(14)19-11-9-18(10-12-19)13-5-2-1-3-6-13/h1-8H,9-12,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVAQFMDOZSVQLG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C=CC=N3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40163067 |
Source
|
Record name | Piperazine, 1-(3-amino-2-pyridyl)-4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40163067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14549-64-5 |
Source
|
Record name | Piperazine, 1-(3-amino-2-pyridyl)-4-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014549645 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperazine, 1-(3-amino-2-pyridyl)-4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40163067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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